molecular formula C16H24N6O3 B12797445 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- CAS No. 134934-98-8

9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)-

Katalognummer: B12797445
CAS-Nummer: 134934-98-8
Molekulargewicht: 348.40 g/mol
InChI-Schlüssel: NKUUSDSMDVMYQQ-RLSLPTNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base attached to a deoxy sugar moiety with a cyclohexylamino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the deoxy sugar, and the introduction of the cyclohexylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material. Quality control measures are implemented at various stages to monitor the purity and composition of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Benzyl-9H-purin-6-amine: This compound shares a similar purine base but differs in the substituent groups attached to the purine ring.

    9-Hexadecyl-9H-purin-6-amine: Another related compound with a long alkyl chain, differing in its hydrophobic properties.

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(2-(cyclohexylamino)-2-deoxy-beta-D-xylofuranosyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino group and deoxy sugar moiety differentiate it from other purine derivatives, making it a valuable compound for specialized applications.

Eigenschaften

CAS-Nummer

134934-98-8

Molekularformel

C16H24N6O3

Molekulargewicht

348.40 g/mol

IUPAC-Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(cyclohexylamino)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H24N6O3/c17-14-12-15(19-7-18-14)22(8-20-12)16-11(13(24)10(6-23)25-16)21-9-4-2-1-3-5-9/h7-11,13,16,21,23-24H,1-6H2,(H2,17,18,19)/t10-,11-,13+,16-/m1/s1

InChI-Schlüssel

NKUUSDSMDVMYQQ-RLSLPTNOSA-N

Isomerische SMILES

C1CCC(CC1)N[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O

Kanonische SMILES

C1CCC(CC1)NC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.